6,8-bis[(3,3-dimethylpiperidin-1-yl)methyl]-5,7-dihydroxy-2-phenyl-4H-chromen-4-one
Description
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Properties
CAS No. |
384364-90-3 |
|---|---|
Molecular Formula |
C31H40N2O4 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
6,8-bis[(3,3-dimethylpiperidin-1-yl)methyl]-5,7-dihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C31H40N2O4/c1-30(2)12-8-14-32(19-30)17-22-27(35)23(18-33-15-9-13-31(3,4)20-33)29-26(28(22)36)24(34)16-25(37-29)21-10-6-5-7-11-21/h5-7,10-11,16,35-36H,8-9,12-15,17-20H2,1-4H3 |
InChI Key |
AWRCCSMODSEXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCCC(C5)(C)C)O)C |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
6,8-bis[(3,3-dimethylpiperidin-1-yl)methyl]-5,7-dihydroxy-2-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple hydroxyl groups and piperidine moieties. Its molecular formula is with a molecular weight of approximately 462.58 g/mol. The presence of hydroxyl groups contributes to its potential biological activities.
Antioxidant Activity
Numerous studies have demonstrated that flavonoids exhibit significant antioxidant properties. The antioxidant activity of this compound was assessed using various in vitro assays such as DPPH and ABTS radical scavenging tests. Results indicated a strong ability to scavenge free radicals, suggesting its potential in preventing oxidative stress-related diseases.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 12.5 |
| ABTS | 10.2 |
Anti-inflammatory Effects
The compound's anti-inflammatory properties were evaluated through the inhibition of pro-inflammatory cytokines in cell cultures. It was found to significantly reduce the levels of IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 250 | 75 |
| TNF-alpha | 200 | 50 |
Anticancer Activity
Research has shown that this compound exhibits anticancer effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest in the G1 phase.
Case Study:
In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 20 | 55 |
| 50 | 30 |
Flow cytometry analysis revealed an increase in early apoptotic cells following treatment.
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS): The compound reduces ROS levels by enhancing the expression of antioxidant enzymes.
- Modulation of Signaling Pathways: It interferes with NF-kB signaling pathways involved in inflammation and cancer progression.
- Induction of Apoptosis: The compound activates caspase pathways leading to programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
